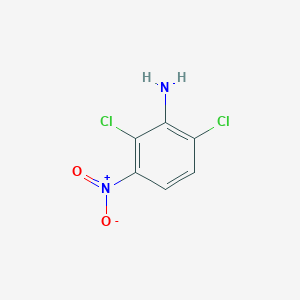

2,6-Dichloro-3-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(10(11)12)5(8)6(3)9/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMVQJCDXFAPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20603996 | |

| Record name | 2,6-Dichloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13785-48-3 | |

| Record name | 2,6-Dichloro-3-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20603996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Reactivity of 2,6 Dichloro 3 Nitroaniline

Reaction Mechanisms and Transformation Pathways Involving 2,6-Dichloro-3-nitroaniline

Polymorphism, Phase Transitions, and Mechanically Responsive Crystal Behavior in Related Systems

The study of solid-state forms and their transformations is crucial for understanding the properties of crystalline materials. While specific data on the polymorphism of this compound is not extensively detailed in the provided search results, the behavior of structurally similar compounds offers significant insights into the potential phenomena this molecule might exhibit. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known characteristic of nitroaniline derivatives. researchgate.netsfasu.edu These different polymorphic forms can display markedly different physicochemical and mechanical properties. researchgate.netsfasu.edu

For instance, different polymorphs of 6-chloro-2,4-dinitroaniline are known to exhibit distinct mechanical behaviors, including shearing, bending, and brittleness. researchgate.net This highlights how subtle changes in crystal packing can lead to dramatic differences in macroscopic properties. researchgate.net Similarly, studies on other related systems, such as 4-chloro-3-nitroaniline (B51477) and 2-methyl-3,5-dinitroaniline, show reversible solid-state phase transitions where the nitro group undergoes internal rotation, leading to disorder in the high-temperature crystalline form. wisc.edu

Furthermore, some nitroaniline derivatives exhibit fascinating mechanically responsive behaviors. acs.org These "smart" materials can respond to external stimuli like heat or pressure with a mechanical motion. acs.org A notable example is 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), which displays both elastic properties and thermosalient behavior, a rare phenomenon where crystals jump upon heating. scispace.comresearchgate.net The elastic bending of its low-temperature α-phase is attributed to an isotropic crystal packing, while an irreversible phase transition to a β-phase at 138 °C leads to the thermosalient effect. researchgate.netresearchgate.net Such behaviors are driven by a complex interplay of intermolecular interactions within the crystal lattice, including π-π stacking and dipole-dipole interactions. researchgate.net The ability to undergo deformation, such as elastic or plastic bending, is dependent on the molecular arrangement and the strength of intermolecular forces. researchgate.net The study of these related systems provides a framework for anticipating the potential for polymorphism and mechanically responsive phenomena in this compound.

Quantum Chemical and Computational Modeling Approaches

Computational chemistry provides powerful tools to investigate the properties of molecules at an electronic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.netresearchgate.net For nitroaniline derivatives, DFT calculations are instrumental in understanding intramolecular charge transfer (ICT) between the electron-donating amino group and the electron-withdrawing nitro group, which is responsible for significant nonlinear optical (NLO) activity. acs.org The method allows for the calculation of various properties, including optimized molecular geometries, vibrational frequencies, and electronic absorption spectra. researchgate.netresearchgate.net

DFT calculations have been successfully applied to related compounds like 2,6-dichloro-4-nitroaniline (B1670479) to elucidate its electronic properties and first-order hyperpolarizability (β). dergipark.org.tr The accuracy of DFT predictions for properties like ionization energies can be benchmarked against experimental data, with different functionals (e.g., B3LYP, CAM-B3LYP, ωB97XD) providing results with varying degrees of error. acs.org Furthermore, DFT is used to analyze spectroscopic data, such as FT-IR and UV-Vis spectra, by calculating theoretical vibrational frequencies and electronic transitions. researchgate.netresearchgate.net The calculated highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into the molecule's stability and reactivity. researchgate.net DFT calculations have also been used to explore the fluorescence quenching mechanisms in the detection of 2,6-dichloro-4-nitroaniline, suggesting that competitive absorption and photoinduced electron transfer are key processes. nih.govacs.org

Semi-Empirical Methods and Molecular Dynamics Simulations for Conformational Analysis

Conformational analysis is essential for understanding the three-dimensional structure of molecules and its influence on their properties. Semi-empirical quantum-chemical methods, such as AM1 and RM1, offer a computationally less expensive alternative to ab initio methods for studying molecular geometries and conformations. oup.commpg.descielo.br These methods are based on a quantum mechanical framework but use empirical parameters to simplify calculations. mpg.de For example, semi-empirical calculations have been used to determine that in 2,6-disubstituted anisoles, a conformation where the methoxyl group is perpendicular to the benzene (B151609) ring is favored. oup.com Such approaches can provide valuable qualitative insights into the preferred conformations of substituted aromatic compounds like this compound. mpg.de

Molecular dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of molecules over time. mdpi.comencyclopedia.pub MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, allowing for the study of structural, dynamical, and thermodynamical properties. encyclopedia.pub While often applied to large biomolecular systems, MD simulations can also be used to investigate the conformational dynamics of smaller organic molecules. mdpi.com These simulations can reveal how different conformers interconvert and how the molecular structure behaves in different environments, such as in various solvents. mdpi.comencyclopedia.pub

Prediction of Reactivity, Energetics, and Solvent Effects on Molecular Properties

Computational methods are widely used to predict the reactivity and energetics of chemical compounds. researchgate.netacs.org DFT calculations can determine global chemical reactivity descriptors from the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net A small HOMO-LUMO energy gap generally indicates a molecule that is more polarizable and reactive. researchgate.net The molecular electrostatic potential (MEP) map, another output of these calculations, helps to identify reactive sites for electrophilic and nucleophilic attacks by visualizing the charge distribution. researchgate.net

The energetic stability of different isomers or conformers can be compared using their calculated total energies. researchgate.net For instance, DFT has been used to determine the relative stability of different conformers of chalcone (B49325) isomers. researchgate.net Thermochemical stability can also be assessed, although the accuracy of predictions can vary depending on the functional group. core.ac.uk

Solvent effects can significantly influence the structure, properties, and reactivity of molecules. weebly.com Computational models, such as the Polarizable Continuum Model (PCM) used in conjunction with DFT, can simulate the presence of a solvent. researchgate.netmwjscience.com These calculations can predict how properties like dipole moment, polarizability, and electronic absorption spectra change in different solvent environments. researchgate.net For example, studies on similar molecules have shown that dipole moments and polarizability tend to increase with increasing solvent polarity, indicating easier charge separation. researchgate.net The effect of solvents on absorption spectra can lead to either a red shift (bathochromic) or a blue shift (hypsochromic), depending on the nature of the electronic transition (e.g., n→π* or π→π*) and the stabilization of the ground and excited states by the solvent. researchgate.net

Interactive Data Tables

Table 1: Crystallographic Data of a Related Compound

This table presents the crystallographic data for 2,6-dichloro-4-nitroaniline, a compound structurally related to this compound. smolecule.com

| Parameter | Value |

| Compound Name | 2,6-dichloro-4-nitroaniline |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.723 |

| b (Å) | 17.833 |

| c (Å) | 11.834 |

| **β (°) ** | 94.12 |

| Z | 4 |

Table 2: Comparison of Computational Chemistry Methods

This table provides a brief comparison of the computational methods discussed in this article.

| Method | Principle | Common Applications | Advantages | Limitations |

| Density Functional Theory (DFT) | Uses electron density to calculate energy and properties. researchgate.net | Electronic structure, spectroscopic properties, reactivity prediction. researchgate.net | Good balance of accuracy and computational cost. acs.org | Can be computationally demanding for very large systems. acs.org |

| Semi-Empirical Methods (e.g., AM1, RM1) | Simplified quantum mechanics using empirical parameters. mpg.de | Conformational analysis, geometry optimization of large molecules. oup.comscielo.br | Computationally very fast, suitable for large systems. scielo.br | Less accurate than ab initio or DFT methods. scielo.br |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules. encyclopedia.pub | Conformational analysis, studying dynamic processes, solvent effects. mdpi.comencyclopedia.pub | Provides dynamic information about molecular behavior. encyclopedia.pub | Requires accurate force fields; can be computationally expensive for long timescales. mdpi.com |

Structural Characterization and Computational Chemistry of 2,6 Dichloro 3 Nitroaniline

Advanced Spectroscopic Techniques for Molecular Elucidation

Spectroscopic methods are instrumental in defining the molecular framework of 2,6-dichloro-3-nitroaniline. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) offer complementary information regarding the compound's atomic connectivity, functional groups, and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment

¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of protons and carbon atoms within the this compound molecule. uobasrah.edu.iq The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus. organicchemistrydata.org

In the ¹H NMR spectrum, the aromatic protons exhibit distinct signals based on their position relative to the electron-withdrawing nitro and chloro substituents, as well as the electron-donating amino group. The amino protons typically appear as a broad signal, and its chemical shift can be influenced by the solvent. organicchemistrydata.org For instance, in a CDCl₃ solution, the NH protons of anilines are generally found between δ 3.5-4.5 ppm, but this can shift downfield in a solvent like DMSO. organicchemistrydata.org

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms directly bonded to the electronegative chlorine and nitro groups are significantly deshielded and appear at lower field values. Conversely, the carbon atoms ortho and para to the amino group are shielded. The specific chemical shifts are determined by the combined inductive and resonance effects of all substituents. znaturforsch.com

| Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound | ||

|---|---|---|

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.0 | 115 - 150 |

| NH₂ | ~3.5 - 6.0 (solvent dependent) | N/A |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and analyzing the vibrational modes of this compound. researchgate.netsmolecule.com These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational motions. nih.gov

The IR and Raman spectra of this compound are characterized by several key bands. The N-H stretching vibrations of the primary amino group typically appear in the region of 3300-3500 cm⁻¹. core.ac.uk The asymmetric and symmetric stretching modes of the nitro group give rise to strong absorptions around 1530-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively. The C-Cl stretching vibrations are generally observed in the lower frequency region of the spectrum. Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ range. core.ac.uk

Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to provide a more detailed assignment of the vibrational modes. nih.govscispace.com

| Table 2: Characteristic Vibrational Frequencies for this compound | |

|---|---|

| Functional Group | Vibrational Frequency (cm⁻¹) |

| N-H stretch (amino) | 3300 - 3500 |

| C-H stretch (aromatic) | >3000 |

| NO₂ stretch (asymmetric) | 1530 - 1560 |

| C=C stretch (aromatic) | 1400 - 1600 |

| NO₂ stretch (symmetric) | 1335 - 1365 |

| C-Cl stretch | <800 |

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern. mlsu.ac.in In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (207.01 g/mol ). nih.gov

The fragmentation of this compound under electron impact would likely involve the loss of the nitro group (NO₂) or a chlorine atom (Cl). The cleavage of the C-N bond is a common fragmentation pathway for anilides. nih.gov The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments, which aids in their identification. The analysis of these fragmentation patterns can help to confirm the structure of the molecule. nist.gov

| Table 3: Predicted Mass Spectrometry Fragmentation for this compound | |

|---|---|

| Fragment | Description |

| [M]⁺ | Molecular ion |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - Cl]⁺ | Loss of a chlorine atom |

| [M - HCl]⁺ | Loss of hydrogen chloride |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction is a powerful technique for determining the precise molecular geometry and conformation of a compound. uchicago.edu For a related compound, 2,6-dichloro-4-nitroaniline (B1670479), it has been shown to crystallize in the monoclinic space group P2₁/c. It is plausible that this compound would adopt a similar crystal system. smolecule.com

In the solid state, the benzene (B151609) ring is expected to be largely planar. However, steric hindrance between the bulky chloro and nitro substituents and the amino group may cause slight deviations from planarity. For instance, in 2,6-dichloro-4-nitroaniline, both the amino and nitro groups are rotated out of the aromatic plane by approximately 7 degrees. smolecule.com Similar distortions are anticipated for this compound.

| Table 4: Expected Crystallographic Parameters for this compound (based on analogs) | |

|---|---|

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (probable) |

| Molecules per unit cell (Z) | 4 (probable) |

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. researchgate.net For this compound, hydrogen bonding is expected to be a dominant force in determining the crystal packing. smolecule.com The amino group can act as a hydrogen bond donor, forming N-H···O hydrogen bonds with the oxygen atoms of the nitro group of adjacent molecules. smolecule.com

Environmental Fate, Degradation Pathways, and Biotransformation of 2,6 Dichloro 3 Nitroaniline

Biodegradation Pathways and Microbial Metabolism

The primary mechanism for the degradation of chlorinated anilines in soil and water is microbial activity. Studies on the isomer 2,6-dichloro-4-nitroaniline (B1670479) have shown that its degradation is 2.5 to over 20 times faster in non-sterile soil compared to sterile soil, confirming that microbial breakdown is the dominant process under both aerobic and anaerobic conditions. echemi.com

While no studies have documented specific bacterial strains that degrade 2,6-dichloro-3-nitroaniline, research on analogous compounds demonstrates the capacity of diverse bacteria to metabolize dichlorinated and nitro-substituted anilines.

Under aerobic conditions , bacteria such as Bacillus megaterium IMT21 have been shown to mineralize several dichloroaniline (DCA) isomers, including 2,3-DCA, 2,4-DCA, 2,5-DCA, 3,4-DCA, and 3,5-DCA, using them as sole sources of carbon and energy. nih.govpsu.edu Similarly, a Rhodococcus sp. T1-1, isolated from pesticide-polluted soil, effectively degrades 3,5-dichloroaniline. jmb.or.kr For other chloro-nitroaromatics, like 2-chloro-4-nitroaniline (B86195), Rhodococcus sp. strain MB-P1 has been shown to utilize the compound as a sole source of carbon, nitrogen, and energy. plos.org It is plausible that similar aerobic bacteria, likely from genera such as Bacillus or Rhodococcus, could also degrade this compound.

Under anaerobic conditions , the degradation of these compounds also proceeds, often through different mechanisms. For instance, a mixed culture of Geobacter sp. KT7 and Thauera aromatica KT9 was found to degrade 2-chloro-4-nitroaniline, with the degradation rate enhanced by their cooperative metabolism. sci-hub.senih.gov Studies on the 4-nitro isomer (DCNA) confirm that it is metabolized in soil under flooded (anaerobic) conditions. echemi.comacs.org This suggests that anaerobic microbial consortia in sediments and anoxic soil layers could also be capable of transforming this compound.

The metabolic pathways for dichlorinated anilines often depend on the specific isomer and the microbial species involved. For the closely related fungicide DCNA (2,6-dichloro-4-nitroaniline), microbial transformation leads to several key metabolites. The primary pathway involves the reduction of the nitro group to form 2,6-dichloro-p-phenylenediamine . acs.org Another identified metabolite is 4-amino-3,5-dichloroacetanilide , which results from the acetylation of the amino group formed after nitro-reduction. acs.org

Based on the degradation of other isomers, two main initial transformation routes are likely for this compound:

Nitro-group Reduction: The most common initial step for nitroaromatic compounds is the enzymatic reduction of the nitro group (-NO₂) to a hydroxylamino (-NHOH) and then to an amino group (-NH₂). This would transform this compound into 2,6-dichloro-1,3-diaminobenzene .

Hydroxylation/Dechlorination: Some bacteria initiate degradation by adding a hydroxyl group to the aromatic ring, which can lead to the removal of a chlorine atom. For example, Bacillus megaterium IMT21 degrades 2,3-, 2,4-, and 2,5-DCA via dichloroaminophenol intermediates. nih.govpsu.edu In human liver cells, cytochrome P450 enzymes metabolize this compound to 2,6-dichloro-3-nitrophenol . cymitquimica.com A similar oxidative pathway could potentially occur in microbes.

Table 1: Potential Microbial Metabolites of this compound Based on Analogous Compounds This table is interactive. Click on the headers to sort.

| Precursor Compound | Bacterial Strain(s) | Key Metabolites Identified | Implied Transformation for this compound |

| 2,6-Dichloro-4-nitroaniline (DCNA) | Pseudomonas cepacia, Escherichia coli | 2,6-dichloro-p-phenylenediamine, 4-amino-3,5-dichloroacetanilide acs.org | Nitro-group reduction and subsequent acetylation |

| Various Dichloroaniline Isomers | Bacillus megaterium IMT21 | Dichloroaminophenols, Dichloroacetanilide nih.govpsu.edu | Ring hydroxylation or acetylation |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. MB-P1 | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol plos.org | Oxidative removal of the nitro group |

| p-Nitroaniline | Pseudomonas DL17 | p-Phenylenediamine, Acetanilide, Catechol eaht.org | Nitro-group reduction, acetylation, ring cleavage |

The biotransformation of nitroaromatic compounds is catalyzed by specific enzymes that facilitate nitro group reduction, dechlorination, and ring cleavage.

Nitroreductases are key enzymes that catalyze the reduction of the nitro group. These enzymes are common in both aerobic and anaerobic bacteria and typically use NADH or NADPH as an electron donor. eaht.org This is often the first and most critical step in the detoxification and degradation of nitroaromatic pollutants, converting them to the corresponding aromatic amines. nih.gov

Monooxygenases and Dioxygenases are involved in oxidative degradation pathways. eaht.org Flavin-dependent monooxygenases can catalyze the hydroxylation of the aromatic ring, leading to the removal of the nitro group as nitrite (B80452) (NO₂⁻). plos.orgnih.gov This has been observed in the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. MB-P1. plos.org Dioxygenases introduce two hydroxyl groups onto the ring, forming catechols or chlorocatechols. These dihydroxylated intermediates are then susceptible to ring cleavage by other dioxygenases (e.g., catechol 1,2-dioxygenase or 2,3-dioxygenase), breaking open the aromatic structure and leading to complete mineralization. frontiersin.orgnih.gov

For this compound, it is highly probable that a nitroreductase would initiate an anaerobic degradation pathway, while an oxygenase (either mono- or di-oxygenase) could initiate an aerobic pathway, leading to either nitro group removal or ring hydroxylation.

Abiotic Degradation Mechanisms in Environmental Matrices

In addition to microbial breakdown, abiotic processes such as photodegradation and hydrolysis can contribute to the transformation of this compound in the environment.

Sunlight is a significant factor in the degradation of many aromatic pollutants in surface waters. Studies on DCNA (2,6-dichloro-4-nitroaniline) show that it is susceptible to photolysis. scispace.com The presence of sediment can impact the photodegradation rate and half-life. smolecule.com

The photodegradation of DCNA proceeds with a half-life of approximately 7.5 hours in both distilled water and artificial seawater under simulated sunlight. smolecule.com The process involves the formation of several intermediate products. The primary mechanism appears to be the degradation of the aromatic ring, leading to the formation of small aliphatic acids such as maleic acid and fumaric acid . scispace.com Other identified intermediates include 2-chloro-1,4-benzoquinone and 1,4-benzoquinone , which are themselves rapidly degraded by photolysis. smolecule.com The formation of these quinones indicates that the degradation involves the loss of the amino group and chlorine atoms, followed by oxidation.

Given the structural similarity, this compound is also expected to undergo photodegradation. The process would likely involve photonucleophilic substitution of the chlorine or nitro groups and eventual ring cleavage, forming chlorinated quinones and ultimately smaller organic acids.

Table 2: Photodegradation Products of 2,6-dichloro-4-nitroaniline (DCNA) This table is interactive. Click on the headers to sort.

| Photodegradation Product | Chemical Class | Significance | Reference |

| 2-Chloro-1,4-benzoquinone | Chlorinated Quinone | Transient intermediate | smolecule.com |

| 1,4-Benzoquinone | Quinone | Transient intermediate | smolecule.com |

| Maleic Acid | Aliphatic Dicarboxylic Acid | Indicates ring cleavage | scispace.com |

| Fumaric Acid | Aliphatic Dicarboxylic Acid | Indicates ring cleavage | scispace.com |

Hydrolysis is the process of a chemical breakdown due to reaction with water. For many chlorinated aromatic compounds, this process is slow under typical environmental pH conditions (pH 5-9). While specific hydrolysis data for this compound is not available in the reviewed literature, the stability of related compounds suggests that hydrolysis is likely not a major degradation pathway compared to microbial degradation and photodegradation. The rate of chemical transformation can be pH-dependent; for example, the photochemical decomposition of some related aminol compounds is significantly faster at higher pH levels (e.g., pH 13). nih.gov However, without specific studies, the influence of pH on the hydrolysis of this compound remains speculative.

Adsorption, Desorption, and Leaching Behavior in Varied Soil and Sediment Compositions

The mobility of this compound in the environment is significantly influenced by its interaction with soil and sediment. The processes of adsorption, desorption, and leaching are critical in determining its potential to contaminate groundwater or move into different environmental compartments.

Due to a lack of specific studies on this compound, data for the structurally similar compound 2,6-dichloro-4-nitroaniline (Dichloran or DCNA) is often used as a proxy to estimate its environmental behavior. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. Measured Koc values for DCNA range from 660 to 1100, which suggests that it has low mobility in soil. The mobility of such compounds is expected to be higher in soils with a coarser texture.

The adsorption of chloroanilines, including by extension this compound, is influenced by soil properties. The organic carbon content of soil is a primary factor, with higher organic matter leading to greater adsorption and reduced mobility. Soil pH can also play a role, particularly for ionizable compounds, although this is less of a factor for nitroanilines which are not easily protonated or deprotonated under typical environmental pH ranges.

Leaching studies, which simulate the movement of a substance through the soil profile with rainfall, are essential for understanding its potential to reach groundwater. Standardized laboratory methods, such as those outlined by the OECD Test Guideline 312, utilize soil columns to assess leaching potential. For compounds with low mobility like DCNA, significant leaching into lower soil layers is not expected under normal conditions.

Table 1: Soil Mobility Data for 2,6-dichloro-4-nitroaniline (DCNA) as a proxy for this compound

| Parameter | Value | Interpretation | Source(s) |

|---|---|---|---|

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 660 - 1100 | Low mobility in soil |

| Mobility Class | Low | Expected to have limited movement through the soil profile | |

Environmental Monitoring and Advanced Risk Assessment Methodologies

Effective environmental management of this compound requires robust monitoring techniques and comprehensive risk assessment. This involves evaluating its persistence, tendency to bioaccumulate, and its impact on ecosystems.

Persistence and Bioaccumulation Potential in Environmental Compartments

The persistence of a chemical in the environment is a measure of how long it remains in a particular environmental compartment before being broken down. The half-life of a compound, or the time it takes for half of the initial amount to degrade, is a common measure of persistence.

For the related compound DCNA, field-soil dissipation half-lives have been observed to be between 39 and 78 days. However, in aerobic mineral soils, the half-life can be much longer, ranging from 6 to 18 months. Degradation is faster under anaerobic (oxygen-deficient) conditions, with half-lives in anaerobic sandy soils ranging from 24 to 38 days. In flooded laboratory conditions, degradation of DCNA was significantly faster than under upland conditions, with half-lives of 1-3 weeks compared to 13-30 months. The persistence of DCNA in soil appears to be largely determined by microbial activity.

Bioaccumulation is the process by which a chemical builds up in an organism over time. The bioconcentration factor (BCF) is a measure of a chemical's potential to accumulate in aquatic organisms from the surrounding water. A bioconcentration study with DCNA indicated a BCF of 136 in whole fish tissue, suggesting a moderate potential for bioaccumulation. However, the same study showed that the accumulated residues were almost completely eliminated (86-98%) during a 7-14 day depuration period when the fish were placed in clean water.

Ecological Impact on Non-Target Organisms and Ecosystem Dynamics

The release of this compound into the environment can have adverse effects on organisms that are not the intended target of its use. Ecotoxicological studies are performed to determine the concentration at which a chemical becomes harmful to different species.

Acute toxicity tests on aquatic organisms have been conducted for DCNA. The 96-hour LC50 (the concentration that is lethal to 50% of the test organisms in 96 hours) for the bluegill sunfish (Lepomis macrochirus) was found to be 3,700 µg/L. The 48-hour EC50 (the concentration that causes an effect in 50% of the test organisms in 48 hours) for the water flea (Daphnia magna) was 2,070 µg/L. These values indicate that the compound is toxic to aquatic life.

Studies on other chloroanilines, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline (B118046), have shown that they can disrupt the behavior, growth, and reproduction of aquatic organisms. These compounds are considered persistent in aquatic environments and have the potential to bioaccumulate in the food web. The toxicity of anilines can vary between different aquatic species, with daphnids often showing high sensitivity.

Table 2: Ecotoxicity Data for 2,6-dichloro-4-nitroaniline (DCNA)

| Organism | Test Type | Endpoint | Value (µg/L) | Source |

|---|---|---|---|---|

| Bluegill sunfish (Lepomis macrochirus) | 96-hour acute toxicity | LC50 | 3700 |

Development and Optimization of Bioremediation and Phytoremediation Strategies

Bioremediation and phytoremediation are environmentally friendly and cost-effective technologies that use microorganisms and plants, respectively, to clean up contaminated environments.

Bioremediation of chloroanilines has been a subject of research. Microbial degradation is a major pathway for the breakdown of these compounds in soil. Studies have shown that the degradation rate of DCNA increases in soils that have had previous applications of the fungicide, suggesting an adaptation of the microbial community. Amending soil with substances that enhance microbial activity, such as glucose, alfalfa, and rice straw, has been shown to significantly decrease the persistence of DCNA. Several bacterial strains have been identified that can degrade chloroanilines, generally involving the formation of corresponding catechols which are then further broken down.

Phytoremediation utilizes the ability of plants to take up, accumulate, and/or degrade contaminants. For chloroanilines, phytoremediation can involve several processes, including phytodegradation (the breakdown of contaminants within the plant) and rhizodegradation (the breakdown of contaminants in the root zone by microorganisms). Research on 3,4-dichloroaniline has shown that plants can take up and metabolize this compound, forming conjugates with carbohydrates and amino acids. The effectiveness of phytoremediation can vary significantly between different plant species. For instance, in a study on 3,4-dichloroaniline, switchgrass was found to be more tolerant and effective at forming insoluble residues compared to reed canary grass, which accumulated soluble N-glycosides of the compound.

Toxicological and Ecotoxicological Investigations of 2,6 Dichloro 3 Nitroaniline

Molecular and Cellular Mechanisms of Toxicity

The toxicity of 2,6-dichloro-3-nitroaniline stems from its interactions with fundamental biological components and its ability to disrupt normal cellular processes.

Interaction with Biological Macromolecules, Enzymes, and Nucleic Acids

This compound's mechanism of action involves its interaction with specific molecular targets within cells. The nitro group of the compound can be reduced to form reactive intermediates that subsequently interact with various cellular components. This interaction can lead to a range of biochemical effects. The chlorine atoms on the molecule may also engage in electrophilic aromatic substitution reactions, which influences the compound's reactivity and its interactions with biological molecules.

Research has shown that this compound can interact with a variety of enzymes and proteins, offering insights into metabolic pathways and enzyme mechanisms. It is metabolized by cytochrome P450 isoforms to produce 2,6-dichloro-3-nitrophenol. cymitquimica.com Some studies suggest that this compound has the potential to inhibit electron transport and uncouple oxidative phosphorylation in vitro, which has implications for understanding cellular respiration. Furthermore, the ability of this compound to interact with proteins and nucleic acids suggests potential applications in drug design and development. smolecule.com

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

A key aspect of this compound's toxicity is its capacity to induce oxidative stress. This compound has been demonstrated to cause oxidative stress in the human liver and is cytotoxic to hepatocytes. cymitquimica.com The generation of reactive oxygen species (ROS) is a proposed mechanism through which it exerts its biological activity, leading to cellular damage and apoptosis. In some cases, high concentrations of similar nitroaniline compounds can lead to the generation of oxidative stress, which in turn induces the activity of enzymes like superoxide (B77818) dismutase. eaht.org

Genotoxicity, Mutagenicity, and Carcinogenicity Assessment through In Vitro and In Vivo Models

The genotoxic, mutagenic, and carcinogenic potential of this compound and related compounds has been a subject of investigation. Genotoxicity appears to be a general characteristic of aniline (B41778) derivatives, and this property does not seem to be significantly altered by substitution at both ortho positions of the molecule. nih.gov

Studies on aniline derivatives have shown varied results in mutagenicity assays. For instance, in the Salmonella/microsome assay, 2,6-dialkylsubstituted anilines showed weak mutagenicity. nih.gov However, in Drosophila melanogaster, 2,4,6-trichloroaniline (B165571) was found to be mutagenic. nih.gov It's important to note that the predictive value of in vitro tests, particularly the Salmonella/microsome assay, may be insufficient for detecting genotoxicity in aromatic amines. nih.gov DNA binding studies in rats have revealed that some aniline derivatives can form DNA adducts in the liver. nih.gov

Regarding carcinogenicity, the International Agency for Research on Cancer (IARC) has not classified any component of this compound at levels greater than or equal to 0.1% as a probable, possible, or confirmed human carcinogen. cymitquimica.com Similarly, it is not listed as a known or anticipated carcinogen by the National Toxicology Program (NTP), nor is it on OSHA's list of regulated carcinogens. sigmaaldrich.com However, a related compound, dicloran (2,6-dichloro-4-nitroaniline), has been classified as having "Suggestive Evidence of Carcinogenic Potential" by the EPA's Cancer Assessment Review Committee, based on benign testicular tumors in male rats and a positive Ames test. michigan.gov

Ecotoxicological Effects on Representative Aquatic and Terrestrial Species

The release of this compound into the environment can have significant consequences for various organisms.

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Fish, Daphnia, Algae)

This compound is recognized as being toxic to aquatic life with long-lasting effects. wordpress.comchemicalbook.com It is classified as very toxic to aquatic life. sigmaaldrich.com

Data on the acute toxicity of a related compound, 2,6-dichloro-4-nitroaniline (B1670479), is available for several aquatic species:

| Species | Test Type | Endpoint | Value | Exposure Duration |

| Oncorhynchus mykiss (rainbow trout) | Acute | LC50 | 1.6 mg/l | 96 h |

| Daphnia magna (Water flea) | Acute | EC50 | 2.07 mg/l | 48 h |

Table 1: Acute Toxicity of 2,6-Dichloro-4-nitroaniline to Aquatic Organisms sigmaaldrich.comwordpress.com

Chronic toxicity has also been observed. For Daphnia magna, a semi-static test revealed a No-Observed-Effect-Concentration (NOEC) of 0.032 mg/l over 21 days. sigmaaldrich.com Studies on other chloroaniline compounds, such as 3,4-dichloroaniline (B118046), have also demonstrated reproductive toxicity in Daphnia magna, with EC50 values varying among different strains. nih.gov The toxicity of phenols and anilines to the green algae Chlorella vulgaris has also been a subject of study, highlighting the broad impact of these compounds on aquatic ecosystems. imist.ma

Impact on Soil Microorganisms, Plant Growth, and Terrestrial Food Chains

The impact of this compound extends to terrestrial environments. Microbial metabolism of the related fungicide 2,6-dichloro-4-nitroaniline has been documented in soil. eaht.org The degradation of nitroaromatic amines by soil microorganisms, such as Pseudomonas species, involves various enzymatic pathways. eaht.org These microorganisms can utilize the compound as a source of carbon and nitrogen, leading to its biotransformation and potential mineralization. eaht.org The process can involve the induction of enzymes like nitroreductase, catalase, and peroxidase. eaht.org

While specific data on the direct impact of this compound on plant growth is limited in the provided context, the use of its analogue, dicloran, as a fungicide on various fruits, vegetables, and ornamental plants indicates its potential to interact with and affect plant systems. ca.gov The presence and persistence of such compounds in the soil could have implications for the broader terrestrial food chain.

Bioavailability, Uptake, and Translocation in Agricultural Crops

In contrast, extensive research has been conducted on its structural isomer, 2,6-dichloro-4-nitroaniline (commonly known as Dicloran or DCNA), a widely used agricultural fungicide. guidechem.cominchem.org Studies on Dicloran have demonstrated its potential for uptake by plants. For instance, research has shown that lettuce plants can absorb 2,6-dichloro-4-nitroaniline through their roots following soil treatments. inchem.org This uptake and subsequent presence in plant tissues highlight that compounds of this chemical class can be bioavailable to crops. The dinitroaniline class of herbicides, to which these compounds are related, are generally soil-incorporated and absorbed by roots, where they inhibit root and shoot growth. umn.edu

However, it is crucial to emphasize that this information pertains to the 4-nitro isomer (Dicloran, CAS 99-30-9) and not the 3-nitro isomer (CAS 16606-85-4). Due to the differences in the position of the nitro group on the aniline ring, the physicochemical properties and, consequently, the environmental behavior—including bioavailability, plant uptake, and translocation—of this compound could differ significantly from its 4-nitro counterpart. Without direct experimental data, any extrapolation of the behavior of Dicloran to this compound would be purely speculative.

Comparative Toxicological Assessment with Structurally Related Halogenated Anilines and Nitropyridines

The toxicological profile of this compound can be contextualized by comparing it with structurally similar compounds, such as other halogenated anilines and nitropyridines. Halogenated aromatic compounds are widely used in industry and agriculture and are recognized as a significant class of environmental pollutants. sigmaaldrich.com

Halogenated anilines are known to exhibit toxicity through various mechanisms. A primary toxic effect associated with arylamines, including halogenated anilines, is the induction of methemoglobinemia and hemolytic anemia. fishersci.com This process is often initiated by the metabolic conversion of the parent aniline compounds to their N-hydroxyarylamine metabolites in the liver. These reactive metabolites can then react with oxyhemoglobin in red blood cells, leading to oxidative damage and the premature removal of these cells from circulation. fishersci.com The substitution pattern of halogens on the aniline ring can influence the rate of metabolic activation and, consequently, the toxic potency of the compound. sigmaaldrich.com

Ecotoxicological studies on related compounds, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline, show that these chemicals can pose significant risks to aquatic ecosystems, affecting the growth, reproduction, and development of various organisms. annualreviews.org The toxicity of substituted anilines and phenols to aquatic life is often correlated with both their hydrophobicity (logP) and electronic factors. michigan.gov

Quantitative structure-activity relationship (QSAR) studies provide a method to compare the toxicity of these chemicals. For a series of substituted benzenes, including dichloroanilines and nitroanilines, toxicity to the carp (B13450389) (Cyprinus carpio) was modeled effectively using parameters like logP. michigan.gov For instance, a study on the toxicity of various anilines and phenols to the green algae Chlorella vulgaris provides comparative data on their inhibitory concentrations (IC50). guidechem.com

The table below presents acute toxicity data for 2,6-dichloro-4-nitroaniline (the closest structurally related compound for which extensive data is available) and other related anilines to various aquatic organisms, illustrating the range of toxicity within this chemical class.

| Compound | Species | Exposure Time | Endpoint | Toxicity Value (mg/L) |

| 2,6-Dichloro-4-nitroaniline | Oncorhynchus mykiss (Rainbow Trout) | 96 h | LC50 | 1.6 |

| 2,6-Dichloro-4-nitroaniline | Daphnia magna (Water Flea) | 48 h | EC50 | 2.07 |

| 2,6-Dichloro-4-nitroaniline | Daphnia magna (Water Flea) | 21 d | NOEC | 0.032 |

| 3,4-Dichloroaniline | Daphnia magna (Water Flea) | - | - | Strain differences in sensitivity noted |

| 4-Chloroaniline | Aquatic Organisms | - | - | Ecotoxicological effects reviewed |

| p-Nitroaniline | Rat (oral) | - | LD50 | 750 mg/kg |

| Aniline | Rat (oral) | - | LD50 | 250 mg/kg |

Data compiled from multiple sources. sigmaaldrich.comannualreviews.orgmichigan.govacs.org

When comparing these anilines to nitropyridines, another class of nitrogen-containing aromatic compounds, differences in toxic mechanisms and potency can be observed. For example, a study on 2-ethyl-4-nitropyridine (B8784019) N-oxide revealed a primary toxic effect on the blood system, causing a significant increase in methemoglobin, a characteristic shared with nitroanilines. epa.gov Structure-activity relationship studies comparing nitroaromatics and nitrogen heterocycles have shown that toxicity is influenced by factors such as the number and orientation of nitrogen-containing substituents. umn.edu Generally, nitro-substituted aromatics like 4-nitroaniline (B120555) are found to be more toxic than less complex molecules like pyridine (B92270) or pyrazine. umn.edu The introduction of halogen atoms further modifies the toxicological profile, often increasing the compound's potency.

Applications and Advanced Material Science Research Involving 2,6 Dichloro 3 Nitroaniline

Role as an Intermediate in Pharmaceutical and Agrochemical Synthesis

The strategic placement of chloro, nitro, and amino groups on the aniline (B41778) ring makes 2,6-dichloro-3-nitroaniline a valuable precursor in the synthesis of complex organic molecules. These functional groups can be selectively modified through various chemical reactions, allowing for the creation of a diverse array of derivatives with specific biological activities.

Precursor in the Production of Selective Herbicides and Fungicides

The electron-deficient nature of the aromatic ring in this compound and its analogs facilitates nucleophilic substitution reactions, a key step in the synthesis of certain herbicides and fungicides. For instance, the related compound 2,3-dichloro-6-nitroaniline (B1587157) is a known intermediate in the production of the pesticide aclonifen. google.com While direct large-scale application of this compound in widely-used pesticides is not extensively documented in the provided results, its structural motifs are found in agrochemical compounds. The fungicide dicloran, which is 2,6-dichloro-4-nitroaniline (B1670479), is used to control fungal growth on various crops. smolecule.comnih.govscispace.comebi.ac.uklookchem.com The presence of chlorine and nitro groups on the aniline frame is a common feature in many agrochemicals, suggesting the potential of this compound as a building block for developing new crop protection agents. guidechem.comontosight.ai

| Agrochemical Class | Role of Dichloro-nitroaniline Structure | Example Compound |

| Herbicides | Precursor for synthesis | Aclonifen (from a structural analog) google.com |

| Fungicides | Active ingredient | Dicloran (2,6-dichloro-4-nitroaniline) smolecule.comnih.govscispace.comebi.ac.uklookchem.com |

Use in the Synthesis of Novel Medicinal Agents and Anti-Ulcer Drugs

The chemical architecture of this compound serves as a scaffold for the synthesis of new medicinal agents. guidechem.com The nitro group can be reduced to an amino group, and the chlorine atoms can be substituted, opening pathways to a variety of pharmacologically active molecules. For example, the related compound 2,6-dichloro-3-nitropyridine (B41883) is an important intermediate in the synthesis of the anti-ulcer drug Tenatoprazole and the non-opioid analgesic Flupirtine. google.comgoogle.com This highlights the utility of the dichloronitro-aromatic core in medicinal chemistry. Research into novel benzimidazole-pyrazole hybrids has also shown promise in developing new anti-ulcer agents that target the H+/K+ ATPase enzyme. nih.govufv.br While a direct link to this compound is not established in these specific studies, the synthesis of such heterocyclic compounds often involves intermediates with similar functionalities. The development of 1,5-benzodiazepine derivatives is another area where new anti-ulcer agents are being explored. researchgate.net

Derivatization for the Development of New Biologically Active Compounds

The reactivity of the functional groups in this compound allows for extensive derivatization to create new compounds with potential biological activity. guidechem.comontosight.ai The reduction of the nitro group to an amine and the substitution of the chlorine atoms are common strategies to modify the compound's properties. smolecule.com For instance, the metabolism of this compound by cytochrome P450 enzymes produces 2,6-dichloro-3-nitrophenol, indicating a metabolic pathway that can be considered in the design of new drugs. cymitquimica.com Furthermore, derivatives of similar structures, such as 2,3-dichloro-6-nitroaniline, have been investigated for their antimicrobial properties and potential anti-HIV activity. smolecule.combiosynth.com

Integration into Functional Materials and Sensor Technologies

Beyond its role as a synthetic intermediate, this compound and its derivatives are being explored for their unique physicochemical properties, leading to their integration into advanced materials and sensor technologies.

Design of Luminescent Sensors for Environmental Pollutant Detection

Luminescent metal-organic frameworks (MOFs) have emerged as effective sensors for detecting environmental pollutants. oup.com Several studies have demonstrated the use of MOFs for the detection of nitroaniline isomers, including dichloronitroaniline pesticides. acs.orgrsc.orgresearchgate.net For example, a cadmium(II) coordination polymer has been shown to be a multi-functional luminescent sensor for detecting 2,6-dichloro-4-nitroaniline (a related isomer) in aqueous media with high sensitivity and selectivity. scispace.com Similarly, anthracene-based fluorescent conjugated porous polymers have been developed for the highly sensitive and rapid detection of 2,6-dichloro-4-nitroaniline in water. bohrium.com Another study reports a luminescent pillar-layer Zn(II) MOF for the ultrasensitive detection of 4-nitroaniline (B120555) and 2,6-dichloro-4-nitroaniline. researchgate.net A 24-metal Cd(II)-Sm(III) nanocage has also been constructed that exhibits a rapid triple-emissive response to 2,6-dichloro-4-nitroaniline. researchgate.net Furthermore, a pH-stable Ag(I) multifunctional luminescent sensor has been developed for the efficient detection of various pollutants, including 2,6-dichloro-4-nitroaniline. rsc.org

| Sensor Type | Target Analyte | Key Features |

| Cadmium(II) coordination polymers scispace.com | 2,6-dichloro-4-nitroaniline | High sensitivity and selectivity in aqueous media |

| Anthracene-based fluorescent conjugated porous polymers bohrium.com | 2,6-dichloro-4-nitroaniline | High sensitivity and rapid detection in water |

| Luminescent pillar-layer Zn(II) MOF researchgate.net | 4-nitroaniline and 2,6-dichloro-4-nitroaniline | Ultrasensitive detection |

| 24-metal Cd(II)-Sm(III) nanocage researchgate.net | 2,6-dichloro-4-nitroaniline | Rapid triple-emissive response |

| pH-stable Ag(I) multifunctional luminescent sensor rsc.org | 2,6-dichloro-4-nitroaniline and other pollutants | Efficient detection, pH stability |

Contributions to Organic Crystal Engineering and Development of Mechanically Responsive Materials

The field of organic crystal engineering has seen interesting developments involving derivatives of this compound. A notable example is 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA), an elastic organic crystal that also exhibits thermosalient behavior, meaning it jumps or splits upon heating. nih.govresearchgate.netacs.orgscispace.comacs.org This unusual combination of properties stems from the crystal packing and intermolecular interactions. nih.govacs.orgacs.org The elastic bending is attributed to an interlocked, isotropic structure with numerous weak and dispersive interactions, while the thermosalient behavior is linked to anisotropic expansion of the crystal lattice upon heating. acs.org The crystal structure of the low-temperature α-form of DFNA has been determined to be monoclinic, space group P21/c. nih.govacs.orgacs.org This research into mechanically responsive molecular crystals opens up possibilities for the development of smart materials for applications in areas like artificial intelligence and robotics. researchgate.net The study of such materials provides insights into structure-property relationships in organic solids. google.com.tw

Catalytic Applications in Stereoselective and Green Organic Synthesis

While this compound is primarily recognized as a crucial intermediate in the synthesis of various organic compounds, its direct application as a catalyst in stereoselective and green organic synthesis is not extensively documented in current research literature. However, the structural features of this compound, namely the nitro and amino groups on a dichlorinated benzene (B151609) ring, suggest its potential for derivatization into novel organocatalysts. The field of organocatalysis often utilizes chiral molecules that can promote chemical reactions with high stereoselectivity, and nitroaniline derivatives have been explored for such purposes. mdpi.com

The principles of green chemistry emphasize the use of environmentally benign reagents and catalysts. colab.ws In this context, the development of metal-free organocatalysts derived from readily available starting materials like this compound is a significant area of interest. For instance, chiral ortho-nitroanilines have been synthesized and subsequently reduced to diamine derivatives, which serve as scaffolds for bifunctional organocatalysts. mdpi.com These catalysts have shown activity in reactions such as the Michael addition, a fundamental carbon-carbon bond-forming reaction. mdpi.com

Research into the catalytic reduction of nitroanilines, though focused on the transformation of the nitroaniline itself, provides insights into catalytic processes involving these compounds. arabjchem.org These studies often employ nanocatalysts and are framed within the context of green chemistry due to their potential for wastewater treatment and the synthesis of valuable amino compounds from toxic nitroaromatics. arabjchem.org

The potential for this compound to be a precursor for such catalysts is an area ripe for exploration. The presence of the electron-withdrawing nitro group and the chloro substituents can influence the electronic properties of the aromatic ring, which in turn can be fine-tuned in derivative catalysts to achieve desired reactivity and selectivity.

Table 1: Potential Catalytic Applications Based on Nitroaniline Derivatives

| Reaction Type | Catalyst Type | Role of Nitroaniline Derivative | Relevant Research Context |

| Michael Addition | Chiral Bifunctional Organocatalyst | Precursor to the catalyst scaffold | Synthesis of organocatalysts from chiral ortho-nitroanilines for asymmetric synthesis. mdpi.com |

| Reduction of Nitroaromatics | Heterogeneous Nanocatalyst | Substrate for catalytic conversion | Green chemistry approach to detoxify nitroaromatics and synthesize amines. arabjchem.org |

| Annulation Reactions | Organocatalyst | Potential for derivatization | Stereoselective synthesis of complex cyclic compounds. uniroma1.it |

| Aldol Reaction | Peptide Organocatalyst | Analogous structural motifs | Development of proline-based catalysts for asymmetric C-C bond formation. unito.it |

Future Research Trajectories and Sustainable Chemical Applications

The future research landscape for this compound and its derivatives is expanding beyond its traditional role as a chemical intermediate, with a notable trajectory towards advanced material science and sustainable chemical applications.

A significant area of emerging research is the development of functional materials for sensing and environmental remediation. Recent studies have highlighted the potential of metal-organic frameworks (MOFs) for the highly sensitive and selective detection of nitroaromatic compounds, including isomers of dichloronitroaniline. researchgate.netmdpi.com For example, a zinc(II)-organic framework has been demonstrated as a recyclable, multi-responsive fluorescence sensor for the pesticide 2,6-dichloro-4-nitroaniline. researchgate.net This points to a future where derivatives of this compound could be incorporated into or targeted by advanced sensor technologies for environmental monitoring and food safety. researchgate.netacs.org

Furthermore, the principles of sustainable chemistry are increasingly influencing the synthesis and application of halogenated nitroaromatics. fu-berlin.de There is a growing emphasis on developing greener synthetic routes for these compounds, minimizing waste and the use of hazardous reagents. colab.wsunibe.ch Research into the use of biocatalysis and alternative energy sources like microwave irradiation in the synthesis of nitrogen-containing heterocycles exemplifies this trend. biosynth.com

Future research will likely focus on several key areas:

Development of Novel Sensors: Designing and synthesizing new MOFs and other functional materials specifically for the detection of this compound and related pesticides. researchgate.netmdpi.com

Green Synthetic Methodologies: Exploring more environmentally friendly methods for the production of this compound and its derivatives, potentially utilizing biocatalysis or photoredox catalysis. bohrium.com

Catalyst Development: Investigating the synthesis of novel organocatalysts derived from this compound for applications in asymmetric synthesis. mdpi.com

Sustainable Material Design: Creating advanced materials with applications in areas such as organic electronics or as functional pigments, leveraging the unique electronic properties of the molecule. researchgate.netresearchgate.net

Table 2: Future Research Trajectories for this compound and Related Compounds

| Research Area | Focus | Potential Applications | Relevant Scientific Context |

| Advanced Sensing Technologies | Development of Metal-Organic Frameworks (MOFs) and other luminescent materials for the detection of nitroaromatic pesticides. | Environmental monitoring, food safety, and homeland security. | Research into multi-responsive fluorescence sensors for isomers like 2,6-dichloro-4-nitroaniline. researchgate.netmdpi.com |

| Green Chemistry and Catalysis | Designing eco-friendly synthetic routes and exploring the potential of derivatives as organocatalysts. | Reduction of hazardous waste, development of more efficient and selective chemical transformations. | The broader push for sustainable chemistry and the use of organocatalysis in asymmetric synthesis. colab.wsunito.itunibe.ch |

| Functional Organic Materials | Synthesis of novel materials with specific optical or electronic properties. | Organic semiconductors, pigments, and dyes. | Studies on the synthesis of fused heterocyclic ladder oligomers from related chloro- and nitro-substituted aromatics. researchgate.net |

| Environmental Remediation | Investigating the catalytic degradation of halogenated nitroaromatics in wastewater. | Water purification and detoxification of industrial effluents. | Research on the catalytic reduction of nitroanilines using various nanocatalysts. arabjchem.org |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2,6-Dichloro-3-nitroaniline?

- Synthesis : A common approach involves nitration of 2,6-dichloroaniline under controlled conditions using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C). The regioselectivity of nitro-group introduction can be influenced by steric and electronic effects of the chloro substituents .

- Characterization : Use HPLC (≥97% purity validation) and gas chromatography for purity assessment. Structural confirmation requires NMR (¹H/¹³C) to verify substituent positions and FTIR to identify functional groups (e.g., NH₂ stretching at ~3450 cm⁻¹, NO₂ asymmetric stretching at ~1520 cm⁻¹) .

Q. How does the substitution pattern (chloro and nitro groups) influence the compound’s solubility and reactivity?

- The electron-withdrawing nitro group at position 3 reduces electron density on the aromatic ring, decreasing solubility in polar solvents. The chloro groups at positions 2 and 6 introduce steric hindrance, affecting nucleophilic substitution reactions. Solubility can be enhanced using DMSO or DMF, but reactivity in cross-coupling reactions (e.g., Suzuki) may require palladium catalysts with bulky ligands to mitigate steric effects .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

- Single-crystal X-ray diffraction (SC-XRD) is optimal. The compound likely crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters comparable to 2,6-dichloro-4-nitroaniline (e.g., a ≈ 3.7 Å, b ≈ 17.8 Å, c ≈ 11.8 Å, β ≈ 94°). Planar deviations of nitro and amino groups (~7° from the aromatic plane) can be quantified via least-squares refinement (R-factor <0.05) .

- Note : Twinning is common in nitroaniline derivatives; use the TWINABS software for data correction.

Q. Can this compound exhibit thermosalient or elastic mechanical behavior in crystalline form?

- Thermosalient behavior (jumping crystals during phase transitions) is unlikely due to the absence of anisotropic unit cell expansion observed in related compounds like 2,6-dichlorobenzylidene-4-fluoro-3-nitroaniline (DFNA). However, elastic bending might occur if weak Cl···NO₂ dipole interactions allow reversible slip-plane deformation. Test via nanoindentation or three-point bending experiments under controlled humidity .

Q. How can conflicting spectroscopic data (e.g., FTIR vs. computational predictions) be resolved?

- Discrepancies often arise from solvent effects or crystal packing. For example, experimental C–N(nitro) bond lengths (1.466 Å) may differ from DFT calculations due to resonance hybridization. Validate using:

- Solid-state FTIR : Compare with gas-phase spectra to isolate packing effects.

- Variable-temperature studies : Monitor shifts in NH₂ vibrations to assess hydrogen-bonding dynamics .

Q. What mechanistic insights can be gained from studying thermal decomposition pathways?

- Thermogravimetric analysis (TGA) coupled with mass spectrometry reveals decomposition at ~200°C, releasing NO₂ and HCl. Intermediate phases can be identified via variable-temperature X-ray powder diffraction (VT-XRPD). Competing pathways (e.g., ring fragmentation vs. nitro-group elimination) depend on heating rates and atmospheric conditions (N₂ vs. O₂) .

Methodological Guidelines

- Data Contradiction Analysis : When experimental results conflict (e.g., NMR vs. XRD bond lengths), employ cross-validation with computational tools like Gaussian (DFT) or CrystalExplorer (Hirshfeld surface analysis). Prioritize crystallographic data for solid-state properties .

- Phase Transition Studies : Use differential scanning calorimetry (DSC) to detect endothermic/exothermic events, followed by VT-XRPD to correlate structural changes with thermal events .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.